Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl ester group at the 3rd position, and a naphthyridine core structure. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the thermal condensation of primary aromatic amines with β-ketoesters, followed by cyclization of the resulting Schiff base intermediates . The formation of the second pyridine ring and subsequent decarboxylation can be achieved by prolonged refluxing in concentrated hydrobromic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Chemical Biology: Used in the study of enzyme inhibitors and receptor ligands.
Material Science: Employed in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Pharmaceutical Research: Investigated for its potential use in drug discovery and development.
Mechanism of Action
The mechanism of action of ethyl 5-bromo-1,7-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the naphthyridine core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Ethyl 5-bromo-1,7-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives such as:
Ethyl 1-bromo-2,7-naphthyridine-3-carboxylate: Similar structure but different substitution pattern.
2-Methyl-3-methoxy-1,5-naphthyridine: Modified naphthyridine with different functional groups.
3-Hydroxy-1,5-naphthyridine-4-carbaldehyde: Another derivative with distinct reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity.
Properties
IUPAC Name |
ethyl 5-bromo-1,7-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-2-16-11(15)7-3-8-9(12)5-13-6-10(8)14-4-7/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSIPBXASHTKBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=NC=C2N=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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